An In-depth Technical Guide to the Chemical Properties of 4-(4-Pyridyl)-1-butanol Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 4-(4-Pyridyl)-1-butanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(4-Pyridyl)-1-butanol hydrochloride (CAS No. 90642-84-5). As a versatile bifunctional molecule, featuring both a pyridine ring and a primary alcohol, this compound serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry. This document collates and synthesizes available data on its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. Where experimental data is not available, scientifically grounded predictions are provided to guide researchers in their handling and application of this compound. This guide is intended to be a practical resource for scientists engaged in synthetic chemistry and drug development, enabling a deeper understanding of the compound's behavior and facilitating its effective use in research and development.
Chemical Identity and Molecular Structure
4-(4-Pyridyl)-1-butanol hydrochloride is the hydrochloride salt of 4-(4-Pyridyl)-1-butanol. The presence of the hydrochloride group protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium salt. This significantly influences the compound's physical and chemical properties, most notably its solubility and reactivity, when compared to its free base form.
Molecular Formula: C₉H₁₄ClNO[1]
Molecular Weight: 187.66 g/mol [1]
Chemical Structure:
Figure 1: Chemical structure of 4-(4-Pyridyl)-1-butanol hydrochloride.
Physicochemical Properties
The physicochemical properties of 4-(4-Pyridyl)-1-butanol hydrochloride are crucial for its handling, formulation, and reactivity. As a salt, it is expected to be a crystalline solid at room temperature with significantly different solubility characteristics compared to its free base.
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | Predicted based on similar hydrochloride salts. |
| Melting Point | Not experimentally determined. Predicted to be in the range of 150-180 °C. | Prediction based on similar pyridinium halides and the increased intermolecular forces due to the ionic nature of the salt. |
| Boiling Point | Decomposes upon strong heating. | As a salt, it is not expected to have a defined boiling point at atmospheric pressure. The free base, 4-(4-Pyridyl)-1-butanol, has a predicted boiling point of approximately 290.9±23.0 °C.[2] |
| Solubility | Water: Freely solubleMethanol: SolubleEthanol: SolubleDMSO: SolubleNon-polar solvents (e.g., hexane, toluene): Insoluble | Predicted based on the polar and ionic nature of the molecule. The pyridinium chloride moiety imparts high polarity, making it soluble in polar protic and aprotic solvents. |
| pKa | Not experimentally determined. The pKa of the pyridinium ion is typically around 5-6. | The electron-donating effect of the butyl group would slightly increase the basicity of the pyridine nitrogen compared to pyridine itself. |
Spectroscopic Profile
The spectroscopic data provides the structural fingerprint of the molecule, essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted, in D₂O, 400 MHz):
-
δ 8.5-8.7 (d, 2H): Protons on the carbons adjacent to the pyridinium nitrogen (positions 2 and 6). These are expected to be significantly deshielded due to the positive charge on the nitrogen.
-
δ 7.5-7.7 (d, 2H): Protons on the carbons at positions 3 and 5 of the pyridinium ring.
-
δ 3.6 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ 2.8 (t, 2H): Methylene protons adjacent to the pyridinium ring (Ar-CH₂-).
-
δ 1.6-1.8 (m, 4H): The two central methylene protons of the butyl chain (-CH₂-CH₂-).
¹³C NMR Spectroscopy (Predicted, in D₂O, 100 MHz):
-
δ ~160: Carbon atom of the pyridinium ring attached to the butyl chain (C4).
-
δ ~145: Carbon atoms adjacent to the pyridinium nitrogen (C2 and C6).
-
δ ~125: Carbon atoms at positions 3 and 5 of the pyridinium ring.
-
δ ~62: Methylene carbon attached to the hydroxyl group (-CH₂OH).
-
δ ~35: Methylene carbon adjacent to the pyridinium ring (Ar-CH₂-).
-
δ ~30-32: The two central methylene carbons of the butyl chain.
Infrared (IR) Spectroscopy
Predicted Characteristic Absorption Bands:
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding.[3]
-
~2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic butyl chain.
-
~2400-2800 cm⁻¹ (broad): N-H stretching vibration of the pyridinium ion.
-
~1630 cm⁻¹: C=C and C=N stretching vibrations within the pyridinium ring.
-
~1480 cm⁻¹: Aromatic ring stretching vibrations.
-
~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the molecular ion of the hydrochloride salt is not usually observed. Instead, fragmentation of the free base, 4-(4-Pyridyl)-1-butanol, would be expected after the loss of HCl.
Predicted Fragmentation Pattern (of the free base, C₉H₁₃NO):
-
Molecular Ion (M⁺): m/z 151.
-
Alpha-cleavage: The most common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in a fragment with m/z = 31 (CH₂OH⁺).[4]
-
Loss of water (M-18): Dehydration is another common fragmentation pathway for alcohols, leading to a peak at m/z 133.[4]
-
Benzylic cleavage: Cleavage of the bond between the first and second carbons of the butyl chain is favorable due to the stability of the resulting pyridylmethyl cation, which would give a prominent peak at m/z 92 (C₅H₄NCH₂⁺).
Synthesis and Reactivity
Synthesis
A common synthetic route to 4-(4-Pyridyl)-1-butanol hydrochloride involves the reduction of a suitable precursor, such as 4-(4-pyridyl)butanoic acid or its ester, followed by treatment with hydrochloric acid. A patent describes a process where 4-(4-pyridyl)-3-butyn-1-ol is first converted to its hydrochloride salt to improve stability, and then hydrogenated to yield 4-(4-pyridyl)-1-butanol hydrochloride.[5]
Figure 2: A potential synthetic workflow for 4-(4-Pyridyl)-1-butanol hydrochloride.
Reactivity
The reactivity of 4-(4-Pyridyl)-1-butanol hydrochloride is dictated by the presence of the primary alcohol, the pyridinium ring, and the acidic proton.
-
Alcohol Functional Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to an alkyl halide.
-
Pyridinium Ring: The pyridinium ring is deactivated towards electrophilic aromatic substitution due to the positive charge on the nitrogen atom. However, it can be susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.
-
Acidity: The pyridinium proton is acidic and can be removed by a base to generate the free base, 4-(4-Pyridyl)-1-butanol.
Incompatibility:
-
Strong Bases: Will deprotonate the pyridinium ion to form the free base.
-
Strong Oxidizing Agents: Will oxidize the primary alcohol group.
-
Strong Reducing Agents: May reduce the pyridinium ring.
Applications in Research and Drug Development
4-(4-Pyridyl)-1-butanol and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The bifunctional nature of the molecule allows for its incorporation into a variety of molecular scaffolds.
-
Linker/Spacer: The butyl chain can act as a flexible linker to connect a pharmacophore to another functional group or a larger molecular assembly.
-
Synthesis of Pyridine Derivatives: The pyridine ring can be further functionalized to generate a library of substituted pyridine compounds for structure-activity relationship (SAR) studies.
-
Precursor for Biologically Active Molecules: The alcohol functionality provides a handle for further chemical transformations to build more complex molecules with potential therapeutic applications. For instance, it is a key intermediate in the synthesis of various pharmaceutical compounds.[6]
Figure 3: Potential synthetic transformations of 4-(4-Pyridyl)-1-butanol hydrochloride.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(4-Pyridyl)-1-butanol hydrochloride is a key synthetic intermediate with significant potential in pharmaceutical and chemical research. Its bifunctional nature, combining a reactive primary alcohol with a versatile pyridine moiety, makes it an attractive building block for the synthesis of diverse and complex molecules. This technical guide has provided a comprehensive overview of its chemical properties, drawing from available data and established chemical principles. By understanding its physicochemical characteristics, spectroscopic signature, and reactivity, researchers can more effectively and safely utilize this compound in their synthetic endeavors.
References
-
Physicochemical Properties of Biobutanol as an Advanced Biofuel. (2021). MDPI. Retrieved from [Link]
-
4-Pyridineethanol. PubChem. Retrieved from [Link]
-
4-(4-Pyridyl)-1-butanol hydrochloride. PubChem. Retrieved from [Link]
- New preparation process of 4-pyridine butanol. (2011). Google Patents.
-
4-(Pyridin-4-yl)butan-1-ol. Pharmaffiliates. Retrieved from [Link]
-
4-Amino-1-butanol hydrochloride. PubChem. Retrieved from [Link]
-
Safety Data Sheet: 1-Butanol. Carl ROTH. Retrieved from [Link]
-
Mass Spectrometry of Alcohols. Chemistry Steps. Retrieved from [Link]
-
1-Butanol. NIST WebBook. Retrieved from [Link]
-
Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. PMC. Retrieved from [Link]
-
4-Amino-1-butanol. PubChem. Retrieved from [Link]
-
(R)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. PubChem. Retrieved from [Link]
-
4-Pyridinebutanol. ChemBK. Retrieved from [Link]
-
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Retrieved from [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutanol(3360-41-6) 1H NMR [m.chemicalbook.com]
- 3. NMR Spectrum of Butanol | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. [Determination of 4-(methylnirosamino) -4-(3-pyridyl)-1-butanol (NNA) in urine of pregnant women by means of LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. jubilantingrevia.com [jubilantingrevia.com]
